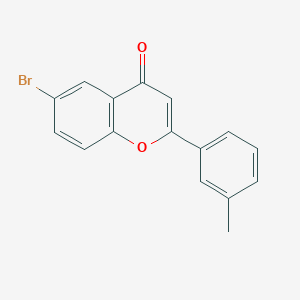

6-Bromo-3'-methylflavone

Description

Overview of Flavonoid Structural Classes and Biological Relevance

Flavonoids are a major class of polyphenolic secondary metabolites that are widely distributed throughout the plant kingdom. wikipedia.orgopenaccessjournals.com These compounds are an integral part of the human diet, found in fruits, vegetables, tea, and wine. nih.govnih.gov Chemically, flavonoids are based on a fifteen-carbon (C6-C3-C6) skeleton, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). wikipedia.orgscispace.com

The diverse family of flavonoids, numbering around 6,000 identified types, can be categorized into several subgroups based on the structural features of the heterocyclic C ring, including the position of the B ring attachment and the degree of oxidation and unsaturation. wikipedia.orgnih.gov The main structural classes include:

Flavones: Characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring. They are commonly found in herbs like parsley and chamomile. nih.gov

Flavonols: Differ from flavones by the presence of a hydroxyl group at the 3-position. They are abundant in onions, kale, and tea. nih.govnih.gov

Flavanones: The C ring in flavanones is saturated at the 2-3 bond. They are typically found in citrus fruits. nih.gov

Isoflavones: Distinguished by the attachment of the B ring to the 3-position of the C ring, rather than the 2-position. wikipedia.orgnih.gov

Anthocyanidins: The pigment molecules responsible for many red, purple, and blue colors in flowers and fruits. wikipedia.org

Chalcones: Open-chain flavonoids that are considered precursors in the biosynthesis of other flavonoids. researchgate.net

Flavonoids perform many functions in plants, acting as pigments to attract pollinators, providing UV filtration, and serving as signaling molecules. wikipedia.orgnih.gov In humans, they are known for a wide range of beneficial biological activities, which has spurred significant research interest. These properties include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, attributed to their ability to scavenge free radicals and modulate the function of key cellular enzymes. nih.govnih.govmdpi.com

Rationale for Investigating Substituted Flavone (B191248) Analogues, with Specific Focus on 6-Bromo-3'-methylflavone

While naturally occurring flavonoids possess significant biological potential, their therapeutic application can be limited by factors such as poor solubility and suboptimal pharmacokinetic properties. researchgate.net This has led medicinal chemists to synthesize and investigate substituted flavonoid analogues to enhance their stability, solubility, and biological efficacy. researchgate.netinnovareacademics.in The modification of the basic flavone scaffold allows for a systematic exploration of structure-activity relationships, aiming to develop more potent and selective agents. nih.gov

One common strategy is halogenation, the introduction of halogen atoms (e.g., bromine, chlorine) into the flavonoid structure. The presence of electronegative halogen atoms can significantly alter a molecule's physicochemical properties, including its reactivity and bioactivity. researchgate.netmdpi.com For instance, the introduction of a bromine atom can enhance the biological profile of a compound. nih.govmdpi.com

This compound is a synthetic flavone that exemplifies this approach. It features two specific substitutions on the core flavone structure:

A bromo group at the 6-position of the A ring.

A methyl group at the 3'-position of the B ring.

The investigation of such specifically substituted analogues allows researchers to probe how different functional groups at various positions on the flavone skeleton influence its biological and chemical properties. The presence of the bromine atom, in particular, makes it a subject of interest for developing novel compounds. mdpi.com

Historical Context and Evolution of Flavone Research in Medicinal Chemistry

The study of flavonoids dates back to the 1930s, when they were first isolated from oranges and mistakenly identified as a new class of vitamins, termed "vitamin P". openaccessjournals.comscispace.com Initially, interest was primarily focused on their roles as plant pigments and their distribution in various plant species. openaccessjournals.comscispace.com

Over the decades, research has evolved dramatically. The realization that flavonoids possess significant biochemical and antioxidant properties sparked a wave of investigation into their potential health benefits. innovareacademics.inbohrium.com The focus shifted from simple isolation and identification to understanding their mechanisms of action and their roles in human health and disease prevention. openaccessjournals.comnih.gov

In recent years, the field has advanced into the realm of medicinal chemistry, with a strong emphasis on the synthesis of novel flavonoid derivatives. innovareacademics.inmdpi.com Chemists are no longer limited to the structures found in nature. Instead, they actively design and create new analogues, like this compound, to improve their pharmacological profiles. researchgate.net This modern approach combines synthetic chemistry with biological screening to develop flavonoids as potential therapeutic agents for a variety of conditions. innovareacademics.inmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-bromo-2-(3-methylphenyl)chromen-4-one |

| CAS Number | 339588-78-2 |

| Molecular Formula | C₁₆H₁₁BrO₂ |

| Molecular Weight | 315.16 g/mol |

| Monoisotopic Mass | 313.994242 Da |

| ChemSpider ID | 600159 |

Data sourced from ChemSpider and MassBank. chemspider.commassbank.jp

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrO2 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

6-bromo-2-(3-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H11BrO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3 |

InChI Key |

VNLPVWHRKKWDQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Pharmacological and Biological Activity Investigations of 6 Bromo 3 Methylflavone

Anticancer and Cytostatic Activities in Cell-Based Assays

Flavonoids, a broad class of naturally occurring polyphenolic compounds, have been extensively studied for their potential anticancer properties. The introduction of halogen atoms and methyl groups into the flavone (B191248) backbone can significantly influence their biological activity.

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms by which anticancer agents exert their effects. Studies on various substituted flavones suggest that 6-Bromo-3'-methylflavone could potentially exhibit similar activities.

Halogenated flavanones have been shown to be potent inducers of apoptosis in various human cancer cell lines. For instance, certain dichlorinated flavanones have demonstrated significant pro-apoptotic effects in prostate and breast cancer cells. nih.gov The cytotoxic activity of these compounds was confirmed to occur via apoptosis through methods like acridine (B1665455) orange/ethidium bromide staining and TUNEL assays. nih.gov

Methylated flavonoids have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.gov Specifically, some methylated flavones have been found to arrest cells in the G1 phase of the cell cycle. nih.govnih.gov This is in contrast to some of their unmethylated counterparts which may promote G2/M phase arrest. nih.gov The ability of methylated flavones to halt the cell cycle progression contributes to their antiproliferative effects. nih.gov

Table 1: Effects of Substituted Flavonoids on Apoptosis and Cell Cycle in Cancer Cells

| Compound Class | Effect | Cancer Cell Line(s) |

|---|---|---|

| Halogenated Flavanones | Induction of Apoptosis | PC3 (Prostate), MDA-MB-231 (Breast) |

| Methylated Flavones | G1 Cell Cycle Arrest | SCC-9 (Oral), HL60 (Leukemia) |

The inhibition of cell proliferation is a hallmark of anticancer compounds. Both methylated and halogenated flavonoids have shown promise in this regard.

Methylated flavones have been reported to be potent inhibitors of cell proliferation, in some cases being significantly more potent than their unmethylated analogs. nih.gov For example, 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone were found to be about ten times more effective at inhibiting the proliferation of oral cancer cells than chrysin (B1683763) and apigenin, respectively. nih.gov

The colony formation assay, which assesses the long-term survival and proliferative capacity of single cells, is a crucial tool in cancer research. While specific data on this compound is unavailable, the general antiproliferative activity of related flavonoids suggests that it could potentially inhibit colony formation in various cancer cell lines.

Flavonoids have been shown to interact with DNA damage response (DDR) pathways, which are critical for maintaining genomic integrity and are often dysregulated in cancer. Some flavonoids can sensitize cancer cells to DNA-damaging agents by inhibiting key DDR proteins. mdpi.com

Luteolin, a common dietary flavonoid, has been observed to reduce the phosphorylation of key proteins in the DNA damage response pathway, such as ATM and CHK2, in oral squamous cell carcinoma cells. nih.gov While direct evidence for the effect of this compound on ATR signaling is not available, the broader class of flavonoids has been shown to influence these pathways, suggesting a potential area for future investigation. mdpi.comnih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Flavonoids have emerged as promising agents to counteract MDR. nih.gov They can act through various mechanisms, including the inhibition of drug efflux pumps, modulation of signaling pathways involved in drug resistance, and regulation of the tumor microenvironment. mdpi.comnih.gov

Several flavonoids have been shown to re-sensitize resistant cancer cells to conventional chemotherapeutic drugs. nih.gov For instance, some flavonoids can inhibit the activity of P-glycoprotein (P-gp), an ABC transporter that actively pumps chemotherapeutic drugs out of cancer cells. tandfonline.com By inhibiting these efflux pumps, flavonoids can increase the intracellular concentration of anticancer drugs, thereby enhancing their efficacy. mdpi.com

Table 2: Mechanisms of Flavonoids in Overcoming Multidrug Resistance

| Mechanism | Example Flavonoid(s) | Effect |

|---|---|---|

| Inhibition of ABC Transporters | Baicalein, Quercetin | Increased intracellular drug accumulation |

| Regulation of Signaling Pathways | Luteolin | Inhibition of NF-κB and activation of ATR/Chk2/p53 pathways |

Flavonoids are known to target multiple signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, is a key target for many flavonoids. nih.gov By inhibiting this pathway, flavonoids can suppress tumor growth and angiogenesis. nih.gov

Furthermore, flavonoids can modulate the activity of various protein kinases, including those in the MAPK signaling cascade, which are involved in regulating cell proliferation, differentiation, and apoptosis. nih.gov The ability of flavonoids to interact with multiple oncogenic targets underscores their potential as multi-targeted anticancer agents. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a known risk factor for the development of cancer. Flavonoids possess significant anti-inflammatory and immunomodulatory properties. koreascience.krnih.gov

The anti-inflammatory effects of flavones are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. koreascience.kr For example, some flavones can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes that are involved in the production of inflammatory mediators. nih.gov They can also suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. figshare.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3',6-dichloroflavanone |

| 3',7-dichloroflavanone |

| 5,7,4'-trimethoxyflavone |

| 5,7-dimethoxyflavone |

| Apigenin |

| Baicalein |

| Chrysin |

| Fisetin |

| Luteolin |

Inhibition of Nitric Oxide (NO) Production in Inflammatory Models

There are no available scientific studies or published data on the inhibitory effects of this compound on nitric oxide (NO) production in inflammatory models. Research has been conducted on other methyl derivatives of flavone, which have shown the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, but these studies did not include the 6-bromo substituted compound. mdpi.comresearchgate.net

Modulation of Pro-inflammatory Cytokine Expression and Release

No specific research has been published detailing the modulation of pro-inflammatory cytokine expression and release by this compound. The impact of this particular compound on key cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) has not been evaluated or reported in the scientific literature. nih.govmdpi.com Studies on related methylflavones have demonstrated inhibitory effects on the production of such cytokines, but data for the 6-bromo variant is absent. mdpi.com

Attenuation of Reactive Oxygen Species (ROS) Generation

There is no available data from studies investigating the capacity of this compound to attenuate the generation of reactive oxygen species (ROS). The antioxidant potential and its effects on oxidative stress pathways for this specific flavone derivative have not been documented.

Enzyme Inhibition and Activation Profiling

No studies were found that specifically profile the effects of this compound on enzyme activity.

Inhibition of Detoxification Enzymes (e.g., Quinone Reductase, Glutathione (B108866) S-transferase)

There are no published findings on the effects of this compound on the activity of detoxification enzymes such as quinone reductase or glutathione S-transferase.

Effects on Other Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase)

The inhibitory or activating effect of this compound on other key metabolic enzymes, including xanthine oxidase, has not been a subject of published scientific research.

Antimicrobial and Antiviral Properties in In Vitro Systems

The exploration of novel antimicrobial and antiviral agents is a critical area of pharmacological research. Flavonoids, a diverse class of polyphenolic compounds, have been a significant focus of these investigations due to their wide range of observed biological activities. The synthetic modification of the basic flavonoid structure, such as through halogenation or the addition of alkyl groups, is a common strategy to enhance potency and explore structure-activity relationships. This article focuses specifically on the in vitro antimicrobial and antiviral properties of the synthetic compound this compound.

A comprehensive review of published scientific literature reveals a notable lack of specific studies investigating the antibacterial and antifungal efficacy of this compound. While research has been conducted on various other brominated flavonoids and methyl-substituted flavones, demonstrating that such substitutions can influence antimicrobial properties, direct experimental data—such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values—for this compound against specific bacterial or fungal strains is not available in peer-reviewed sources.

General studies on related compounds have indicated that the presence and position of a bromine atom on the flavonoid scaffold can be a significant factor in their biological activity. nih.govnih.gov For instance, research on other brominated flavone derivatives has shown inhibitory effects against various pathogenic bacteria and fungi. nih.gov Similarly, studies on certain 3-methylflavones have reported antibacterial activity. researchgate.net However, without direct experimental evaluation of this compound, any potential efficacy remains speculative.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Data Source |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Data Source |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Similar to the status of antimicrobial research, there is no specific, publicly accessible scientific literature detailing the in vitro evaluation of this compound against any specific viral pathogens. The antiviral potential of the broader flavonoid class is well-documented, with various natural and synthetic flavonoids showing activity against a range of viruses by targeting viral enzymes and entry processes. nih.gov However, these general findings cannot be directly extrapolated to predict the activity of this compound.

The specific combination of a bromine atom at the 6-position and a methyl group at the 3'-position creates a unique chemical entity whose interaction with viral targets has not been reported. Therefore, its potential efficacy against viruses such as Herpes simplex virus, influenza virus, coronaviruses, or others remains uninvestigated and unknown.

Table 3: Antiviral Activity of this compound

| Virus | Assay Type | Activity Metric (e.g., EC₅₀, IC₅₀) | Data Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Structure Activity Relationship Sar Studies of 6 Bromo 3 Methylflavone Analogues

Impact of Substituents at the C-6 Position on Biological Activities

The C-6 position on the A-ring of the flavone (B191248) nucleus is a critical site for substitution, and modifications at this position can significantly modulate the biological profile of the compound. The introduction of a bromine atom at this position, as in 6-bromo-3'-methylflavone, is a key structural feature.

Halogenation at the C-6 position has been shown to be advantageous for certain biological activities. For instance, studies have indicated that halogenation at C-6 of the A-ring can promote antibacterial action. intec.edu.do The inclusion of electron-withdrawing groups, such as halogens, is considered a beneficial factor for antibacterial efficacy as they can act as hydrogen bond acceptors. intec.edu.do Specifically, for the inhibition of certain enzymes like casein kinase-2 (CK-2), the presence of halogen atoms such as bromine or chlorine at the C-6 position is considered beneficial. preprints.org

In the context of GABAa receptor modulation, the C-6 position is particularly significant. A brominated flavone, 6-bromoflavone (B74378), was one of the first synthetic derivatives reported to have a high affinity for the benzodiazepine (B76468) binding site, exhibiting a pharmacological profile similar to diazepam. nih.gov This suggests that the bromo substituent at the C-6 position in this compound likely plays a crucial role in its potential interaction with this receptor. According to pharmacophore models for ligands of the benzodiazepine binding site, substituents at position 6 can efficiently fill a lipophilic pocket (L3), contributing to high-affinity binding. sci-hub.se

The nature of the substituent at C-6 can lead to different pharmacological outcomes. For example, while 6-bromo-3'-nitroflavone (B1146107) exhibits anxiolytic properties, the corresponding 6-chloro-3'-nitroflavone displayed antagonistic actions at the benzodiazepine binding site. nih.gov This highlights the subtle yet critical influence of the specific halogen at the C-6 position. Other substitutions, such as a prenyl group at C-6, have been associated with enhanced lipophilicity and, consequently, increased affinity for cell membranes and amplified biological activities like antioxidant and anti-inflammatory effects. nih.gov

The following table summarizes the influence of various substituents at the C-6 position on the biological activities of flavones, providing a comparative context for the bromo-substituent in this compound.

| Substituent at C-6 | Observed Biological Effect | Reference Compound Example |

| Bromo | High affinity for GABAa benzodiazepine binding site; Antibacterial activity | 6-Bromoflavone |

| Chloro | Antagonistic action at benzodiazepine binding site (in a 3'-nitroflavone) | 6-Chloro-3'-nitroflavone |

| Methyl | Anxiolytic effects (in a 3'-bromoflavone) | 6-Methyl-3'-bromoflavone |

| Prenyl | Enhanced antioxidant and anti-inflammatory activity | C-6 prenylated flavanones |

| Hydroxy | Can contribute to antioxidant activity | 6-Hydroxyflavone |

Role of the Methyl Group at the C-3' Position in Pharmacological Efficacy

The B-ring of the flavone scaffold and its substitution pattern are well-established determinants of biological activity. The methyl group at the C-3' position of this compound is a lipophilic substituent that significantly influences its pharmacological efficacy.

SAR studies on flavones targeting the GABAa receptor have underscored the importance of substitution at the C-3' position for high-affinity binding. sci-hub.se The introduction of small, lipophilic groups on the B-ring can enhance binding affinity. The methyl group, being lipophilic, likely contributes to favorable interactions within the binding pocket of target proteins.

The position of the substituent on the B-ring is critical. For example, while this compound is a ligand for the GABAa receptor, the isomeric 6-methyl-3'-bromoflavone exhibits a different pharmacological profile, manifesting as an antagonist at the benzodiazepine binding site. nih.gov This underscores the specific role of the substituent's location in determining the nature of the pharmacological response.

In the context of antioxidant activity, the substitution pattern on the B-ring is a primary factor. While hydroxyl groups, particularly a catechol (3',4'-dihydroxy) structure, are considered essential for potent radical scavenging, other substituents also modulate this activity. irb.hrmdpi.com The presence of a methyl group can influence the electronic properties and lipophilicity of the B-ring, which in turn can affect the flavonoid's interaction with reactive oxygen species and its ability to penetrate cellular membranes. researchgate.net

The following table illustrates the impact of different substituents at the C-3' position on the biological activities of flavones.

| Substituent at C-3' | Observed Biological Effect | Reference Compound Example |

| Methyl | GABAa receptor ligand activity | This compound |

| Nitro | Anxiolytic properties (in a 6-bromoflavone) | 6-Bromo-3'-nitroflavone |

| Bromo | Antagonistic action at benzodiazepine binding site (in a 6-methylflavone) | 6-Methyl-3'-bromoflavone |

| Hydroxy | Potent antioxidant activity (often in combination with 4'-OH) | Luteolin (3',4'-dihydroxyflavone) |

| Methoxy (B1213986) | Can enhance metabolic stability and lipophilicity | Diosmetin (4'-methoxy-3',5,7-trihydroxyflavone) |

Influence of Modifications to the Flavone Nucleus on Receptor Binding and Enzyme Modulation

The core flavone nucleus, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), provides a rigid scaffold that can be systematically modified to alter its interaction with biological targets like receptors and enzymes. mdpi.comscispace.com

Key structural features of the flavone nucleus that are critical for biological activity include:

The C2-C3 double bond in the C-ring: This double bond, in conjunction with the 4-carbonyl group, flattens the heterocyclic C-ring and enables electron delocalization across the molecule. This planarity is often crucial for effective binding to target proteins. mdpi.comjapsonline.com The absence of this double bond, as seen in flavanones, results in a non-planar structure and generally different biological activities.

The 4-carbonyl (4-oxo) group in the C-ring: This group is a common feature in biologically active flavonoids and often acts as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the binding sites of enzymes and receptors. irb.hrmdpi.com

Hydroxylation of the flavone nucleus: The number and position of hydroxyl groups are major determinants of many biological activities, especially antioxidant effects. nih.govirb.hr Hydroxyl groups can act as hydrogen bond donors and are critical for radical scavenging. For instance, a 5-hydroxy group can form a hydrogen bond with the 4-carbonyl group, influencing the electronic properties of the molecule. irb.hr While this compound lacks hydroxyl groups, the introduction of such groups would be expected to significantly alter its solubility and biological target profile.

Glycosylation: The attachment of sugar moieties to the flavone nucleus, typically at hydroxyl groups, forms flavonoid glycosides. Glycosylation generally increases water solubility but can decrease certain biological activities, such as antioxidant capacity, as the sugar moiety can sterically hinder interaction with the target. mdpi.comtamu.edu

Modifications to the flavone nucleus of a compound like this compound would be expected to have profound effects. For example, introducing a hydroxyl group at the C-3 position would convert it to a flavonol, which could alter its enzyme inhibitory profile. mdpi.com Similarly, saturating the C2-C3 double bond would convert it to a flavanone, leading to a loss of planarity and likely a different set of biological activities. These modifications would influence how the molecule fits into binding pockets and its electronic properties, thereby affecting receptor binding and enzyme modulation.

Elucidation of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For flavone derivatives acting on the GABAa receptor benzodiazepine site, several pharmacophore models have been proposed. sci-hub.seacs.org

Based on SAR studies of related compounds, the key pharmacophoric features of this compound likely include:

A Lipophilic Region (L3): The bromo-substituent at the C-6 position is believed to occupy a lipophilic pocket, designated L3 in some GABAa receptor models. sci-hub.se This interaction is thought to be crucial for high-affinity binding.

A Hydrogen Bond Acceptor Site (A2): The carbonyl group at the C-4 position is a key hydrogen bond acceptor. sci-hub.se

Additional Lipophilic Pockets (L1, L2): The phenyl B-ring with its 3'-methyl substituent likely interacts with other lipophilic regions (L1 and L2) of the binding site. sci-hub.se The methyl group contributes to this lipophilic interaction.

A Planar Scaffold: The planarity of the flavone ring system is generally important for fitting into the binding site of many receptors and enzymes.

For anticancer activity, different pharmacophoric features may be important. For example, the ability to inhibit protein kinases often relies on specific hydrogen bonding interactions with the enzyme's hinge region, for which hydroxyl groups are often crucial. preprints.org Therefore, this compound might exert anticancer effects through mechanisms other than kinase inhibition, or its activity might be enhanced by the introduction of hydroxyl groups.

The following table outlines the probable pharmacophoric contributions of the structural elements of this compound.

| Structural Feature | Pharmacophoric Role | Associated Biological Outcome |

| Flavone Nucleus | Provides a rigid, planar scaffold for optimal orientation in binding sites. | General requirement for many biological activities. |

| C-4 Carbonyl Group | Hydrogen bond acceptor. | Interaction with receptor/enzyme active sites. |

| C-6 Bromo Group | Occupies a lipophilic pocket (L3); electron-withdrawing nature. | Enhanced binding affinity (e.g., to GABAa receptor); potential for antibacterial activity. |

| C-3' Methyl Group | Lipophilic interaction with binding site. | Contributes to binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comscispace.com By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR models can predict the activity of novel compounds and help prioritize synthetic efforts.

Several QSAR studies have been conducted on flavone derivatives to predict their biological activities, such as anticancer and antimalarial effects. scispace.comethz.chccsenet.org These studies have highlighted the importance of various molecular descriptors in determining the pharmacological efficacy of flavones.

For a series of 6,3'-substituted flavones studied for their interaction with the GABAa receptor, QSAR analysis revealed the importance of electronic, lipophilic, and steric effects. sci-hub.se Multiparametric QSAR regression studies showed that electronic interactions are crucial in the recognition process, while lipophilic and steric factors modulate the binding capability. sci-hub.se

In the context of anticancer activity, QSAR models for flavone libraries have been developed using machine learning algorithms like random forest (RF). ethz.ch These models have identified key molecular descriptors that influence cytotoxicity against cancer cell lines. While a specific QSAR model for this compound is not detailed in the available literature, the principles from these studies can be extrapolated. Descriptors likely to be important for its activity would include:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: Such as partial charges on atoms (e.g., the C-4 oxygen) and dipole moment, which are critical for electrostatic and hydrogen bonding interactions. scispace.comccsenet.org

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related flavones with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the observed activity. mdpi.comscispace.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.comethz.ch

Such models provide valuable insights into the SAR of flavones and can guide the rational design of new analogues, like derivatives of this compound, with potentially enhanced and more selective biological activities. ethz.ch

Computational and Theoretical Chemistry Studies of 6 Bromo 3 Methylflavone

Molecular Docking Simulations with Target Receptors (e.g., GABAA Receptor Benzodiazepine (B76468) Site)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 6-bromo-3'-methylflavone, the primary target of interest is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABAA receptor. frontiersin.org

Prediction of Binding Modes and Affinities

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, its binding affinity has been determined experimentally. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, have reported the experimental binding affinity (Ki) for this compound at the benzodiazepine binding site of the GABAA receptor. conicet.gov.ar One such study lists the experimental log10 Ki (in µM) as -0.812. conicet.gov.ar

Pharmacophore models for flavonoids binding to the benzodiazepine site suggest a common binding mode. researchgate.net These models propose that the flavone (B191248) nucleus fits into a specific cavity, with substituents at various positions influencing the affinity and efficacy. Based on these models, this compound is expected to dock within this pocket with an orientation that maximizes favorable interactions.

Identification of Key Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of flavonoids to the benzodiazepine site is typically governed by a combination of interactions. researchgate.net For this compound, the following interactions are predicted based on established pharmacophore models:

Hydrogen Bonding: The carbonyl group at the C-4 position of the flavone's C-ring is a critical hydrogen bond acceptor. researchgate.net This interaction is a common feature for many ligands that bind to the benzodiazepine site.

Hydrophobic Interactions: The aromatic A and B rings of the flavone scaffold, along with the methyl group at the 3'-position and the bromo group at the 6-position, are expected to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket. researchgate.net The bromine atom at the 6-position is particularly significant, as substitutions at this position have been shown to efficiently fill a lipophilic pocket (L3) in the receptor model, thereby enhancing binding affinity. researchgate.netuchile.cl

π-π Stacking: The planar aromatic rings of the flavone can participate in π-π stacking interactions with the aromatic side chains of amino acids like tyrosine or phenylalanine in the receptor. iucr.org

Table 1: Predicted Key Interactions of this compound with the GABAA Receptor Benzodiazepine Site

| Interaction Type | Involved Moiety of this compound | Potential Interacting Residues (based on models) |

| Hydrogen Bond Acceptor | C-4 Carbonyl Oxygen | Amino acid residues with hydrogen bond donor capabilities |

| Hydrophobic Interactions | Bromo group at C-6, Methyl group at C-3', Phenyl rings | Nonpolar amino acid residues |

| π-π Stacking | Aromatic Rings (A and B) | Aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) |

Analysis of Binding Conformations and Orientations within Active Sites

Studies on various flavones have revealed that they can adopt different conformations within the binding site. eijppr.com The dihedral angle between the B-ring and the rest of the flavone nucleus is a key conformational feature. sci-hub.se For this compound, the orientation within the active site is crucial for its activity. The 6-bromo and 3'-methyl substituents are predicted to occupy specific sub-pockets within the larger binding site. The precise orientation would aim to place the C-4 carbonyl in an optimal position for hydrogen bonding while simultaneously positioning the substituted rings to maximize hydrophobic and van der Waals contacts. Some studies have classified flavone binding into two conformers, primarily distinguished by the orientation of the 2-phenyl group relative to key amino acid residues like tyrosine. eijppr.com

Homology Modeling of Relevant Biological Targets for Interaction Studies

Since high-resolution crystal structures of the GABAA receptor bound to flavone derivatives are scarce, homology modeling is a vital tool. frontiersin.orgeijppr.com This technique involves building a three-dimensional model of a target protein using the known structure of a homologous protein as a template. For the GABAA receptor, the acetylcholine (B1216132) binding protein (AChBP) has often been used as a template for modeling the extracellular domain containing the benzodiazepine site. frontiersin.orgeijppr.com

These homology models are crucial for performing the molecular docking simulations described above. By generating a reliable 3D structure of the GABAA receptor's benzodiazepine binding site, researchers can perform in silico docking of ligands like this compound to predict their binding modes and rationalize structure-activity relationships. eijppr.com The quality of the homology model is critical and is often validated using tools like Ramachandran plots. researchgate.net

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a ligand-receptor complex over time. nih.gov While specific MD simulation studies for the this compound-GABAA receptor complex are not detailed in the literature, the general methodology is well-established for flavonoid-protein systems.

An MD simulation would typically start with the docked pose of this compound in the GABAA receptor homology model. The simulation would then calculate the trajectory of the atoms over a period of nanoseconds, providing insights into:

Complex Stability: By monitoring parameters like the root-mean-square deviation (RMSD), the stability of the ligand within the binding pocket can be assessed.

Conformational Changes: MD simulations can reveal if the binding of the ligand induces any conformational changes in the receptor, or if the ligand itself adopts different conformations while bound. nih.gov

Interaction Persistence: The persistence of key interactions, such as the hydrogen bond at the C-4 carbonyl, can be monitored throughout the simulation to confirm their importance.

Such studies are essential for validating the static picture provided by molecular docking and for gaining a more realistic understanding of the binding event. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. scielo.brjocpr.com These calculations can provide valuable data that helps to explain the molecule's reactivity and interaction capabilities.

Key parameters derived from quantum chemical calculations include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of non-covalent interactions, such as hydrogen bonding. For flavonoids, the negative potential around the C-4 carbonyl oxygen confirms its role as a hydrogen bond acceptor. researchgate.net

Atomic Charges: Calculating the partial charges on each atom can help to quantify the electronic effects of substituents like the bromo and methyl groups.

While specific DFT studies on this compound are not widely published, calculations on similar brominated and methylated aromatic compounds provide a framework for understanding its electronic characteristics. scielo.brjocpr.com These properties are fundamental to the QSAR models that predict binding affinity. conicet.gov.ar

Table 2: Summary of Computational Methods and Their Application to this compound

| Computational Method | Purpose | Key Insights for this compound |

| Molecular Docking | Predicts binding pose and affinity. | Predicts interaction with the benzodiazepine site; highlights the role of C-4 carbonyl, 6-bromo, and 3'-methyl groups. |

| Homology Modeling | Creates a 3D model of the target protein. | Provides the structural framework of the GABAA receptor for docking studies. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Would assess the stability of the binding pose and the persistence of key interactions over time. |

| Quantum Chemistry (DFT) | Analyzes electronic structure and reactivity. | Would elucidate charge distribution, orbital energies, and electrostatic potential, explaining its interaction capabilities. |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. iucr.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, a computational study would first involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT). Subsequently, the energies and spatial distributions of the HOMO and LUMO would be calculated.

Analysis of HOMO and LUMO Distribution:

The HOMO distribution would likely be concentrated on the electron-rich parts of the molecule. In flavonoids, the HOMO is often located over the B-ring and the heterocyclic C-ring, indicating these are potential sites for electrophilic attack.

The LUMO distribution would be expected to be located on the electron-deficient regions, such as the α,β-unsaturated ketone system (the C-ring and carbonyl group), making these sites susceptible to nucleophilic attack.

The energies of these orbitals would provide quantitative measures of the molecule's electron-donating and electron-accepting abilities.

Illustrative Data Table for FMO Analysis:

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating capacity |

| LUMO Energy | -2.0 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.5 | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an example of how FMO data for this compound would be presented.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around electronegative atoms like oxygen). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas with a deficiency of electrons (e.g., around hydrogen atoms attached to electronegative atoms). These are favorable sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the carbonyl oxygen at the C4 position and potentially around the ether oxygen in the C-ring. Positive potentials (blue) would be expected around the hydrogen atoms of the aromatic rings. The bromine atom, due to its electronegativity, would also influence the local electrostatic potential. This analysis is invaluable for understanding non-covalent interactions, such as how the molecule might bind to a biological target. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation of Synthetic Intermediates and Products

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of 6-bromo-3'-methylflavone and its synthetic precursors. These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs.

In the context of this compound, FTIR spectroscopy is particularly adept at identifying the key functional groups that define the flavone (B191248) core. The analysis of related flavone structures provides a strong basis for the interpretation of the vibrational spectrum of this compound. For instance, the IR spectrum of a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, shows characteristic absorption bands that can be correlated to the structure of this compound. rsc.org

Key vibrational modes expected for this compound include the stretching of the C=O bond in the γ-pyrone ring, which typically appears as a strong absorption band in the region of 1630-1650 cm⁻¹. rsc.org The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1450-1615 cm⁻¹ range. rsc.org The C-O-C stretching of the pyrone ring is also a characteristic feature. Additionally, C-H stretching vibrations from the aromatic rings and the methyl group are expected above 3000 cm⁻¹ and around 2920 cm⁻¹, respectively. rsc.org The C-Br stretching frequency is anticipated at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Confirms the presence of aromatic rings. |

| Aliphatic C-H Stretch | ~2920 | Indicates the methyl group on the B-ring. |

| C=O Stretch (γ-pyrone) | 1630-1650 | Characteristic of the flavone carbonyl group. |

| Aromatic C=C Stretch | 1450-1615 | Evidence of the benzene (B151609) and pyrone rings. |

| C-O-C Stretch | ~1250 | Confirms the ether linkage in the pyrone ring. |

| C-Br Stretch | 500-600 | Indicates the presence of the bromine substituent. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons on the flavone core. The protons on the A-ring, adjacent to the bromine atom, and the protons on the B-ring, with its meta-methyl substituent, exhibit distinct chemical shifts and coupling patterns. The singlet corresponding to the H-3 proton is a key identifier for the flavone structure.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C-4) of the pyrone ring is typically observed at a downfield chemical shift (around 177 ppm). The carbon atoms attached to the bromine and oxygen atoms also show characteristic chemical shifts.

The complete assignment of the ¹H and ¹³C NMR spectra is often achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This network of correlations allows for the unequivocal mapping of the molecular structure.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 8.21 (d, J = 2.5 Hz, 1H) | H-5 | 177.10 | C-4 |

| 7.94-7.90 (m, 2H) | H-2', H-6' | 163.61 | C-2 |

| 7.65 (dd, J = 8.9, 2.5 Hz, 1H) | H-7 | 154.50 | C-9 |

| 7.55 (d, J = 6.9 Hz, 4H) | H-8, H-4', H-5' | 133.92 | C-7 |

| 6.83 (s, 1H) | H-3 | 131.87 | C-1' |

| 2.46 (s, 3H) | 3'-CH₃ | 131.31 | C-3' |

| 131.16 | C-4' | ||

| 129.10 | C-5' | ||

| 126.28 | C-2' | ||

| 125.11 | C-6' | ||

| 124.88 | C-5 | ||

| 119.81 | C-6 | ||

| 107.40 | C-3 | ||

| 20.91 | 3'-CH₃ |

Note: The assignments in the table are based on general knowledge of flavone NMR and may require 2D NMR data for definitive confirmation.

Mass Spectrometry Techniques (e.g., LC-APCI-QTOF MS) for Purity and Molecular Weight Confirmation in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) with a time-of-flight (TOF) analyzer, provides precise mass measurements.

For this compound, LC-ESI-QTOF MS analysis confirms its molecular formula, C₁₆H₁₁BrO₂. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+H+2]⁺). The exact mass measurement allows for the unambiguous determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide further structural information. The fragmentation pattern of the flavone core is well-established and can be used to confirm the identity of the compound. For this compound, fragmentation would likely involve cleavages of the pyrone ring, leading to characteristic product ions. The collision energy used in the MS/MS experiment can influence the fragmentation pattern, providing additional structural details.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₁BrO₂ | massbank.eu |

| Exact Mass | 313.99424 | massbank.eu |

| Precursor Ion [M+H]⁺ | 315.0015 | massbank.eu |

| Instrument Type | LC-ESI-QTOF | massbank.eu |

| Collision Energy | 20 eV | massbank.eu |

| Key Fragment Ion (m/z) | 198.9362 | massbank.eu |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 6-methylflavone, reveals that the flavone core is generally planar or near-planar. researchgate.net The dihedral angle between the phenyl ring and the chromone (B188151) ring system is a key conformational parameter. researchgate.net In the solid state, intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds can influence the crystal packing.

A successful crystallographic analysis of this compound would yield a detailed set of crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Dihedral Angles (°) | Torsional angles defining the conformation. |

Note: The table represents the type of data that would be obtained from an X-ray crystallography experiment.

Chromatographic Methods (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC, typically using a reversed-phase column (e.g., C8 or C18), separates the target compound from any impurities or starting materials based on their differential partitioning between the stationary and mobile phases. The purity of a sample can be determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

The use of a photodiode array (PDA) detector in conjunction with HPLC allows for the acquisition of UV-Vis spectra, which can aid in peak identification. For reaction monitoring, small aliquots of the reaction mixture can be analyzed by HPLC or LC-MS at different time points to track the consumption of reactants and the formation of the product.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for each component in a mixture. This is particularly useful for identifying byproducts and confirming the identity of the desired product in complex reaction mixtures.

| LC Parameter | Reported Conditions | Source |

|---|---|---|

| Column | Agilent SB-Aq 2.1x50mm 1.8 micron | massbank.eu |

| Mobile Phase A | Water with 0.2% acetic acid | massbank.eu |

| Mobile Phase B | Methanol with 0.2% acetic acid | massbank.eu |

| Flow Rate | 0.6 mL/min | massbank.eu |

| Column Temperature | 60 °C | massbank.eu |

| Retention Time | 10.406 min | massbank.eu |

Mechanistic Insights into 6 Bromo 3 Methylflavone S Biological Interactions

Cellular Signaling Pathway Analysis Following Compound Exposure

Direct analysis of the complete signaling pathway cascade following exposure to 6-bromo-3'-methylflavone is not extensively documented in current literature. However, based on its potent and specific mechanism of action as an aromatase inhibitor, its effects on cellular signaling can be inferred. Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis. nih.gov By inhibiting this enzyme, this compound effectively reduces the levels of estrogens, which are critical signaling molecules.

The primary downstream effect of this inhibition would be the modulation of estrogen receptor (ER)-mediated signaling pathways. Estrogen receptors, upon binding to estrogen, translocate to the nucleus and act as transcription factors, regulating the expression of a multitude of genes involved in cellular proliferation, differentiation, and survival. Consequently, by depleting the ligand for these receptors, this compound would be expected to downregulate ER-dependent gene transcription. This is a crucial signaling pathway in hormone-dependent tissues and cancers, such as certain types of breast cancer. scholaris.ca

Furthermore, some flavonoids have been noted to interact with GABAA receptors, modulating their activity. dovepress.comnih.gov While specific studies on this compound are needed, related bromo-flavones have shown high affinity for the benzodiazepine (B76468) binding site on GABAA receptors, suggesting a potential to influence GABAergic inhibitory neurotransmission, a key signaling pathway in the central nervous system. dovepress.comcapes.gov.br

Investigation of Intracellular Localization and Distribution

As of the current scientific record, specific studies employing methods such as fluorescence microscopy or subcellular fractionation to determine the precise intracellular localization and distribution of this compound have not been published. The lipophilic nature of the flavone (B191248) backbone suggests it can likely cross cell membranes. nih.gov However, without direct experimental evidence, its accumulation in specific organelles or compartments remains speculative.

Proteomic and Transcriptomic Profiling in Response to this compound Treatment

Comprehensive proteomic and transcriptomic analyses to profile the global changes in protein and gene expression in cells treated with this compound are not available in the published literature. Such studies would be invaluable for providing an unbiased, system-wide view of the cellular response to the compound, potentially uncovering novel targets and affected pathways beyond its primary mechanism of action.

Enzyme Kinetic Studies to Elucidate Inhibition/Activation Mechanisms

The principal enzymatic interaction of this compound that has been characterized is its potent inhibition of aromatase (cytochrome P450 19A1). nih.gov Aromatase catalyzes the conversion of androgens to estrogens in a crucial three-step reaction. nih.gov Kinetic studies have been performed to quantify the inhibitory potency of various synthetic flavones.

Research focused on structure-activity relationships has identified this compound as a highly effective inhibitor of human placental aromatase. The compound exhibits competitive inhibition, indicating that it vies with the natural substrate (androstenedione) for binding to the enzyme's active site. The potency of this inhibition is captured by its half-maximal inhibitory concentration (IC50).

| Compound Name | Enzyme Target | IC50 Value (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Aromatase | 0.080 | Competitive |

This table presents the enzyme kinetic data for this compound's inhibition of aromatase. The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

The kinetic data demonstrates that this compound is a potent inhibitor, with activity in the nanomolar range. This strong inhibition is attributed to its specific chemical structure. nih.gov

Biophysical Characterization of Ligand-Receptor/Enzyme Interactions

The biophysical interactions between this compound and its primary enzyme target, aromatase, have been explored primarily through structure-activity relationship (SAR) studies and molecular modeling. These studies provide insight into the structural features of the flavone that determine its binding affinity and inhibitory action.

For flavone derivatives, the interaction with the aromatase active site is highly dependent on the substitution pattern on the flavone core. The binding is thought to involve hydrophobic interactions between the flavone's aromatic rings and nonpolar residues within the enzyme's active site. The specific placement of the bromo group at the 6-position and the methyl group at the 3'-position on the flavone scaffold is critical for its high affinity. These substitutions are thought to optimize the compound's fit within the binding pocket, enhancing its inhibitory effect compared to the unsubstituted flavone. nih.gov

While direct crystallographic or NMR structural data of the this compound-aromatase complex is not available, the competitive nature of its inhibition strongly suggests it occupies the same active site as the androgen substrate. nih.gov Additionally, studies on related bromo-substituted flavonoids binding to other proteins, such as human serum albumin, confirm that halogen substitutions can significantly increase binding affinity through favorable interactions. acs.org

Exploration of 6 Bromo 3 Methylflavone As a Research Tool and Lead Compound

Development of 6-Bromo-3'-methylflavone as a Chemical Probe for Receptor Characterization

The primary value of a compound like this compound as a chemical probe lies in its potential to selectively bind to and help characterize receptors. The substitution pattern of this flavone (B191248), with a bromine atom at the 6-position and a methyl group at the 3'-position, is characteristic of synthetic flavonoids designed to target the benzodiazepine (B76468) (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netresearchgate.net The GABA-A receptor is the main inhibitory neurotransmitter receptor in the central nervous system, and its modulation is the basis for the therapeutic effects of widely prescribed drugs like benzodiazepines. researchgate.netnih.gov

Research on closely related analogs provides a strong basis for predicting the utility of this compound. For instance, its isomer, 6-methyl-3'-bromoflavone, has been identified as a high-affinity ligand for the BZ binding site, exhibiting Ki values (a measure of binding affinity) between 10 and 50 nM in various brain regions. nih.gov Studies on other flavones with substitutions at the 6 and 3' positions, such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone, also show high affinity for this site. researchgate.net These compounds act as ligands that can displace radiolabeled molecules like [3H]flunitrazepam from the receptor, making them excellent tools for competitive binding assays to characterize the receptor's pharmacology. researchgate.netnih.govconicet.gov.ar

The specific profile of 6-methyl-3'-bromoflavone has been described as antagonistic or weakly inverse agonistic, meaning it can block the effects of other benzodiazepines like diazepam. nih.gov This antagonistic property is particularly valuable for a chemical probe, as it allows researchers to investigate the functional consequences of blocking the BZ site without activating it. By using this compound in similar binding and functional assays, researchers could further delineate the structural requirements for ligand interaction at the GABA-A receptor, contributing to a more precise understanding of its function.

| Compound | Substitutions | Binding Affinity (Ki) | Observed Profile | Reference |

|---|---|---|---|---|

| 6-methyl-3'-bromoflavone | 6-CH₃, 3'-Br | 10 - 50 nM | Antagonist / Weak Inverse Agonist | nih.gov |

| 6,3'-dibromoflavone | 6-Br, 3'-Br | 17 - 36 nM | Partial Agonist | researchgate.net |

| 6-nitro-3'-bromoflavone | 6-NO₂, 3'-Br | 17 - 36 nM | Partial Agonist | researchgate.net |

| 6-bromo-3'-nitroflavone (B1146107) | 6-Br, 3'-NO₂ | 1.5 - 30 nM | Partial Agonist / Anxioselective | |

| This compound | 6-Br, 3'-CH₃ | Data not available | Predicted to be a high-affinity ligand | N/A |

Utilization in In Vitro Disease Models for Mechanistic Studies

The potential of this compound as a high-affinity ligand for the GABA-A receptor makes it a candidate for use in various in vitro disease models to study the underlying mechanisms of neurological and other disorders.

In neuropharmacology, such a compound could be used in models of anxiety. For example, the anxiolytic-like effects of related partial agonists like 6,3'-dibromoflavone have been demonstrated in behavioral tests. researchgate.net In an in vitro setting, this compound could be applied to primary neuronal cultures or brain slice preparations to study its effects on neuronal excitability and synaptic transmission through electrophysiological techniques like patch-clamp recording. This would allow for a mechanistic understanding of how it modulates GABAergic inhibition.

Beyond the nervous system, flavonoids and their methyl derivatives have been investigated for other activities. Studies on methylflavones have shown they can possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. mdpi.com this compound could be utilized in similar in vitro inflammation models to determine if it shares these properties and to dissect the signaling pathways involved.

In the context of oncology, various flavone derivatives have been screened for antiproliferative activity against different cancer cell lines, including those for lung, colon, and breast cancer. oatext.comtubitak.gov.trmdpi.com While direct evidence is lacking for this compound, its flavone scaffold is a common feature in compounds with demonstrated in vitro anticancer effects. bhu.ac.innih.gov It could be tested in cytotoxicity assays (like the MTT assay) on cell lines such as A549 (lung), HCT116 (colon), and MCF-7 (breast) to explore this potential and identify its mechanism of action. tubitak.gov.trmdpi.comjpionline.org

| Disease/Process Model | In Vitro System | Measured Outcome | Relevance based on Analogs | Reference |

|---|---|---|---|---|

| Anxiety/Neurotransmission | Primary neuronal cultures, brain slices | GABA-A receptor binding, ion channel currents, neuronal firing | High affinity of 6,3'-substituted flavones for the BZ site. | researchgate.netnih.gov |

| Inflammation | RAW 264.7 macrophage cells | Nitric oxide (NO) and pro-inflammatory cytokine production | Anti-inflammatory effects observed with other methylflavones. | mdpi.com |

| Cancer | A549, HCT116, MCF-7 cancer cell lines | Cell viability (cytotoxicity), apoptosis, cell cycle arrest | Anticancer activity is a known property of the flavone class. | tubitak.gov.trmdpi.comjpionline.org |

Rational Design of Next-Generation Flavone Derivatives Based on this compound Scaffold

The this compound structure serves as an excellent scaffold for the rational design of new, improved therapeutic agents. Rational design involves modifying a known active compound (a "lead") to enhance its desired properties, such as potency, selectivity, or metabolic stability. The extensive research into synthetic flavonoids targeting the BZ receptor provides a clear roadmap for this process. conicet.gov.arnih.gov

The substitutions at the 6- and 3'-positions of the flavone core are known to be critical for high-affinity binding. researchgate.netresearchgate.net Using the this compound scaffold, medicinal chemists can systematically synthesize a library of new derivatives by:

Modifying the 3'-substituent: The methyl group could be replaced with other alkyl groups of varying size (ethyl, propyl) or with electron-withdrawing or electron-donating groups to probe the steric and electronic requirements of the binding pocket.

Modifying the 6-substituent: The bromine atom could be swapped for other halogens (chlorine, fluorine) or other functional groups to fine-tune the compound's electronic properties and binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this process. conicet.gov.ar By correlating the structural features of a series of compounds with their biological activity, QSAR models can be built to predict the activity of novel, unsynthesized derivatives. conicet.gov.arscience.gov Such models for flavonoid binding to the GABA-A receptor already exist and could be refined with data from this compound and its newly designed analogs, accelerating the discovery of next-generation modulators with optimized therapeutic profiles. conicet.gov.ar

Contribution to Understanding Flavonoid Pharmacophore Space

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological effect. science.gov Studying compounds like this compound within the broader family of synthetic flavonoids makes a significant contribution to defining and understanding the pharmacophore space for ligands of the benzodiazepine binding site.

The accumulated data on numerous flavone derivatives suggest that the pharmacophore for high-affinity BZ site binding includes:

A hydrogen bond acceptor feature, typically the carbonyl oxygen at the C-4 position of the flavone ring.

A specific spatial arrangement of hydrophobic and aromatic regions corresponding to the flavone rings.

Defined volumes and electronic properties at key positions, such as C-6 and C-3', which interact with specific sub-pockets within the receptor.

By synthesizing this compound and comparing its binding affinity and functional activity to its isomers (e.g., 6-methyl-3'-bromoflavone) and other analogs (e.g., 6,3'-dibromoflavone, 6-bromo-3'-nitroflavone), researchers can precisely map these requirements. researchgate.netnih.gov For example, determining how swapping the positions of the bromo and methyl groups affects activity provides direct insight into the topology of the receptor's binding site. This systematic exploration helps build a more detailed and predictive pharmacophore model, which is invaluable for designing novel ligands with greater selectivity for specific GABA-A receptor subtypes, potentially separating desired therapeutic effects (like anxiolysis) from unwanted side effects (like sedation). science.govdovepress.com

Potential for Pre-clinical Research Applications in Neuropharmacology and Oncology

The characteristics of this compound, inferred from its structural analogs, point to significant potential for preclinical research in at least two major therapeutic areas: neuropharmacology and oncology. researchgate.netnih.govoatext.com

Neuropharmacology: The most immediate application lies in the study and potential treatment of central nervous system disorders. As a high-affinity ligand for the benzodiazepine site of the GABA-A receptor, it could be evaluated in preclinical animal models for anxiety, epilepsy, and sleep disorders. researchgate.netnih.gov Depending on whether it functions as an agonist, antagonist, or inverse agonist, its utility would differ. An agonistic profile could lead to the development of new anxiolytics, while an antagonistic profile would make it a valuable research tool for blocking benzodiazepine action and could have potential as an antidote or for treating benzodiazepine dependence. nih.gov

Oncology: The potential application in oncology is based on the known anticancer activities of the broader flavonoid class. oatext.combhu.ac.in Many natural and synthetic flavonoids have demonstrated the ability to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle in vitro. mdpi.comnih.govmdpi.com While specific data for this compound is needed, it represents a candidate for preclinical screening. Initial studies would involve in vitro assays against a panel of human cancer cell lines, followed by in vivo studies in animal models of cancer if promising activity is found. nih.gov The development of flavone-based compounds as anticancer agents is an active area of research, and this compound is a logical compound to include in these discovery efforts. oatext.com

Future Perspectives and Emerging Research Directions for 6 Bromo 3 Methylflavone

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

To move beyond single-target interactions, future research on 6-bromo-3'-methylflavone will likely incorporate systems biology approaches. This holistic methodology, which includes genomics, proteomics, and metabolomics, can provide a comprehensive map of the compound's biological effects. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound, researchers can identify entire pathways and networks that are modulated by the compound. researchgate.netukm.my

For instance, transcriptomic analysis (RNA-seq) could reveal up- or down-regulation of genes involved in inflammation, cell cycle control, or apoptosis, offering clues to its mechanism of action in diseases like cancer. Proteomic studies, using techniques like mass spectrometry, can identify direct protein binding partners of this compound, while metabolomics can shed light on its effects on cellular metabolism. This integrated "omics" approach will be crucial for a complete understanding of the compound's biological impact and for identifying potential new therapeutic applications. nih.gov The application of metabolic engineering in conjunction with systems and synthetic biology is a promising avenue for the large-scale, environmentally friendly production of flavonoids. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Predict the activity of novel analogues: By inputting the structures of new this compound derivatives, AI can predict their potential efficacy and toxicity, saving significant time and resources in the lab. scielo.br

Optimize compound design: ML algorithms can identify the key structural features of this compound that are responsible for its biological activity. researchgate.net This information can then be used to design new analogues with enhanced potency and selectivity. polyphenols-site.com

Identify new biological targets: AI can screen vast biological databases to identify potential protein targets for this compound, opening up new avenues for therapeutic development. frontiersin.org

The use of AI in flavonoid research has already shown promise in predicting antioxidant properties and anti-RSV activity. scielo.brnih.gov Applying these approaches to this compound could accelerate the development of this compound into a clinically useful agent.

Table 1: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Activity Prediction | Training models on existing flavonoid data to predict the biological activity of new this compound analogues. scielo.brmdpi.com | Faster identification of lead compounds with desired therapeutic effects. |

| De Novo Design | Using generative models to design novel flavonoid structures with optimized properties based on the this compound scaffold. | Creation of highly potent and selective drug candidates. |

| Target Identification | Employing deep learning to analyze protein structures and predict binding affinity with this compound. polyphenols-site.com | Discovery of new mechanisms of action and therapeutic indications. |

| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to correlate the structural features of this compound derivatives with their biological activity. | Rational design of more effective and safer compounds. |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have focused on a specific biological activity, the unique structure of this compound suggests it may have a broader therapeutic potential. Future research should aim to explore novel biological targets and therapeutic areas for this compound. The introduction of a bromine atom can enhance lipophilicity, potentially allowing the compound to cross biological membranes more easily and reach intracellular targets. revmedchir.ro

Some promising areas for investigation include:

Neurodegenerative Diseases: Flavonoids have shown neuroprotective effects, and the properties of this compound could make it a candidate for diseases like Alzheimer's or Parkinson's. researchgate.net

Antiviral Applications: Many flavonoids exhibit antiviral activity, and this compound could be screened against a panel of viruses to identify potential new treatments. nih.gov

Anti-inflammatory Disorders: The anti-inflammatory properties of flavonoids are well-documented. mdpi.com this compound could be investigated for its potential in treating chronic inflammatory conditions.

The search for new applications will be aided by high-throughput screening and the systems biology approaches mentioned earlier, which can provide unbiased insights into the compound's effects.

Advanced Synthetic Strategies for Complex this compound Analogues

The synthesis of this compound is a key step in its development. While traditional methods like the Baker-Venkataraman and Claisen-Schmidt reactions are effective, modern synthetic chemistry offers new possibilities for creating more complex and diverse analogues. sioc-journal.cnresearchgate.net Advanced strategies that could be employed include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura reaction allow for the introduction of a wide variety of substituents onto the flavone (B191248) core, enabling the creation of a large library of analogues for screening. mdpi.comnih.gov

C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, providing a more efficient and atom-economical way to modify the this compound structure.

Photocatalysis: The use of visible light to drive chemical reactions offers a greener and more sustainable approach to flavonoid synthesis. nih.gov

One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in the same vessel can significantly improve the efficiency of synthesizing complex flavonoid derivatives. rsc.org

These advanced synthetic methods will be instrumental in generating the diverse chemical matter needed for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of this compound. mdpi.commdpi.com

Table 2: Comparison of Synthetic Methodologies for Flavone Analogues

| Synthetic Method | Description | Advantages | Disadvantages |

| Baker-Venkataraman Rearrangement | A two-step process involving the acylation of a 2-hydroxyacetophenone (B1195853) and subsequent cyclization. researchgate.net | Well-established, good yields for many substrates. | Requires strong base, may not be suitable for sensitive functional groups. |